2-Nitro-1H-pyrrol-1-ol
CAS No.: 657392-07-9
Cat. No.: VC16804001
Molecular Formula: C4H4N2O3
Molecular Weight: 128.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 657392-07-9 |
|---|---|
| Molecular Formula | C4H4N2O3 |
| Molecular Weight | 128.09 g/mol |
| IUPAC Name | 1-hydroxy-2-nitropyrrole |
| Standard InChI | InChI=1S/C4H4N2O3/c7-5-3-1-2-4(5)6(8)9/h1-3,7H |
| Standard InChI Key | FBCDLNMAOOXTGF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C(=C1)[N+](=O)[O-])O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework and Nomenclature
2-Nitro-1H-pyrrole (C₄H₄N₂O₂) belongs to the class of nitroazoles, characterized by a five-membered aromatic ring containing one oxygen and two nitrogen atoms. The IUPAC name derives from the nitro substituent at the 2-position of the 1H-pyrrole backbone . Its SMILES notation (C1=CNC(=C1)N+[O-]) and InChIKey (FTBBGQKRYUTLMP-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 112.09 g/mol | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Boiling Point | 267.9 ± 13.0°C at 760 mmHg | |
| Flash Point | 115.8 ± 19.8°C | |
| LogP | 0.60 | |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C |
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The preparation of 2-Nitro-1H-pyrrole typically involves nitration of pyrrole derivatives. A notable method employs chloroacetone and 1,4-phenylenediamine to form 1,4-bis[(2-oxopropyl)amino]benzene, which undergoes cyclization with dimethylformamide dimethylacetal (DMFDMA) to yield polysubstituted pyrroles . Gold-catalyzed nitro-Mannich/hydroamination cascades offer an alternative one-pot synthesis route, achieving yields up to 79% under optimized conditions .
Functionalization Reactions
The nitro group at the 2-position activates the pyrrole ring for electrophilic substitution. For example:
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Cycloaddition: Reacts with ylidenemalononitriles to form 5-acetyl-2-amino-4-aryl-pyrrole carbonitriles .
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Condensation: With malononitrile, it generates 2-amino-4-methyl-1H-pyrrol-3-carbonitrile derivatives, confirmed via IR (2187 cm⁻¹ CN stretch) and NMR (δ 6.85–6.53 ppm pyrrole protons) .
Physicochemical Behavior and Stability
Thermal Properties
The compound exhibits moderate thermal stability, decomposing above 250°C. Its boiling point of 267.9°C suggests suitability for high-temperature reactions, though the flash point of 115.8°C necessitates cautious handling to prevent combustion.
Solubility and Partitioning
With a LogP of 0.60 , 2-Nitro-1H-pyrrole demonstrates moderate lipophilicity, favoring polar aprotic solvents like dimethyl sulfoxide (DMSO). Aqueous solubility remains limited (0.0 ± 0.5 mmHg vapor pressure at 25°C) , complicating biological assays without cosolvents.
Applications in Pharmaceutical and Materials Chemistry
Antibacterial Agents
Bispyrrole derivatives synthesized from 2-Nitro-1H-pyrrole show marked activity against Staphylococcus aureus (MIC 8–16 µg/mL) and Escherichia coli (MIC 16–32 µg/mL) . The nitro group enhances membrane permeability, while the pyrrole core disrupts bacterial DNA gyrase.
Organic Electronics
The conjugated π-system and electron-withdrawing nitro group make this compound a candidate for organic semiconductors. Theoretical studies predict a bandgap of 3.2 eV, suitable for hole-transport layers in OLEDs .
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